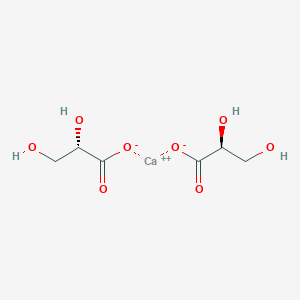
L-Glyceric acid hemicalcium salt 1-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a calcium salt of L-glyceric acid and is commonly used in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Glyceric acid hemicalcium salt 1-hydrate can be synthesized through the neutralization of L-glyceric acid with calcium hydroxide. The reaction typically involves dissolving L-glyceric acid in water and gradually adding calcium hydroxide under controlled conditions to form the hemicalcium salt .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Glyceric acid hemicalcium salt 1-hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glyceric acid derivatives.
Reduction: Reduction reactions can convert it into other polyols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include glyceric acid derivatives, polyols, and substituted glyceric acids .
Scientific Research Applications
L-Glyceric acid hemicalcium salt 1-hydrate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in metabolic pathways, particularly in glycolysis and gluconeogenesis.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a chelating agent in various industrial processes
Mechanism of Action
The mechanism of action of L-Glyceric acid hemicalcium salt 1-hydrate involves its participation in metabolic pathways. It acts as an intermediate in glycolysis, where it is converted into pyruvate through a series of enzymatic reactions. The compound interacts with various enzymes and molecular targets, facilitating the conversion of glucose into energy .
Comparison with Similar Compounds
Similar Compounds
- DL-Glyceric acid hemicalcium salt
- D-Glyceric acid calcium salt dihydrate
- L-Glyceric acid sodium salt
Uniqueness
L-Glyceric acid hemicalcium salt 1-hydrate is unique due to its specific stereochemistry and hydration state. Unlike its DL and D counterparts, the L form is optically active and participates in specific biochemical pathways. Its hemicalcium salt form provides stability and solubility advantages over other salts .
Properties
Molecular Formula |
C6H10CaO8 |
|---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
calcium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
VPWAVWZPVGDNMN-CEOVSRFSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















